molecular formula C14H20ClNO2Si B1522278 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine CAS No. 1171920-42-5

2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine

Cat. No. B1522278
CAS RN: 1171920-42-5
M. Wt: 297.85 g/mol
InChI Key: PLUKXQYGIFUFCS-UHFFFAOYSA-N
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Description

“2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine” is a chemical compound that is used in various scientific research . It has an empirical formula of C19H29NO2Si2 and a molecular weight of 359.61 .


Synthesis Analysis

The synthesis of compounds similar to “2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine” involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) as a silylation agent . The reaction was found to be catalyzed by dimethylformamide (DMF) and resulted in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(C)(C)Si(C)OCc1cc2ncc(cc2o1)C#CSi(C)C .


Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group in this compound is hydrolytically stable . It can be converted back to alcohols under acidic conditions (2:1 acetic acid/water at 25°C) .


Physical And Chemical Properties Analysis

This compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Organic Synthesis and Coordination Chemistry

Compounds related to 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine are often utilized in organic synthesis and coordination chemistry. For example, derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been used as ligands in coordination chemistry. These compounds have shown promise in creating luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (M. Halcrow, 2005).

Catalysis

In catalysis, the metalation of related compounds with dimethylzinc and subsequent carbon-carbon coupling reactions have been explored. This demonstrates the potential of such compounds in facilitating the formation of complex molecular structures, which is fundamental to the development of pharmaceuticals and materials science (M. Westerhausen et al., 2001).

Photocatalysis

Additionally, studies on the photocatalytic degradation of pyridine derivatives in aqueous solutions reveal potential environmental applications. These compounds, including those structurally related to 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine, could be used in the removal of hazardous substances from wastewater, thereby mitigating their harmful effects on ecosystems and human health (D. R. Stapleton et al., 2010).

Safety and Hazards

This compound is classified as a combustible solid . It does not have a specified flash point . Users are advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

tert-butyl-[(6-chlorofuro[3,2-b]pyridin-2-yl)methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2Si/c1-14(2,3)19(4,5)17-9-11-7-12-13(18-11)6-10(15)8-16-12/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUKXQYGIFUFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674088
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6-chlorofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1171920-42-5
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6-chlorofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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